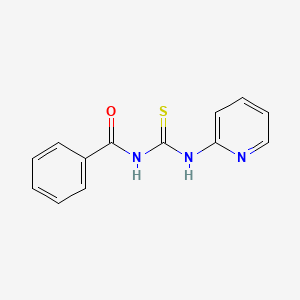

1-苯甲酰-3-(2-吡啶基)-2-硫脲

描述

科学研究应用

电子性质和分子内氢键分析

1-苯甲酰-3-(2-吡啶基)-2-硫脲衍生物表现出广泛的化学和生物活性。这些活性包括在金属萃取、阴离子检测中的应用以及各种生物学作用,如抗菌、抗真菌、抗结核和抗甲状腺作用。一项研究 (Draman, Yusof, & Kadir, 2020) 揭示了这些化合物的电子性质和构象受取代基的性质、大小和位置的影响。它们的构象多样性和稳定性,通常由分子内氢键增强,是其多种功能的关键。

晶体学和超分子结构

1-苯甲酰-3-(2-吡啶基)-2-硫脲化合物的晶体学研究强调了它们形成复杂超分子结构的能力。这在 (Yu‐Jie Ding 等人,2009) 的一项研究中得到了证明,其中观察到了分子间氢键相互作用,将相邻分子连接成无限结构。该性质对于在晶体工程和材料科学中的应用非常重要,其中分子自组装的控制至关重要。

金属配合物的形成和配位化学

1-苯甲酰-3-(2-吡啶基)-2-硫脲及其衍生物在配位化学中具有重要作用。由 (Kalidasan 等人,2015) 进行的研究表明它们具有与各种金属形成配合物的能力,从而生成一系列单核配合物。这些配合物已通过各种光谱方法表征,突出了它们在开发新的金属基药物和催化剂方面的潜力。

生物活性和潜在治疗应用

硫脲,包括 1-苯甲酰-3-(2-吡啶基)-2-硫脲,以其生物活性而闻名。它们已被研究其抗菌、抗真菌、抗疟疾和杀虫性能。根据 (Ali A. A. Al-Riyahee, 2021),这些特性使它们在制药工业中开发新的治疗剂方面具有价值。

合成和结构分析

1-苯甲酰-3-(2-吡啶基)-2-硫脲衍生物的合成和结构分析对于了解它们的反应性和性质至关重要。 (R. Draman, 2021) 对这些化合物中的分子间相互作用进行了详细研究,有助于了解它们如何在固态中组装以及如何与其他分子相互作用。

未来方向

Given the limited information available on 1-Benzoyl-3-(2-pyridyl)-2-thiourea, future research could focus on its synthesis, characterization, and potential applications. Its parent compounds have shown promise in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals , suggesting potential avenues for exploration.

作用机制

Target of Action

It’s known that thiourea derivatives, such as this compound, often exhibit a broad range of biological activities .

Mode of Action

It’s known that the compound can undergo oxidative cyclization and coordinate polymerization with copper(ii) chloride .

Biochemical Pathways

It’s known that the compound can be involved in the synthesis of imidazole, a five-membered heterocyclic moiety .

Result of Action

It’s known that the compound has potential applications as a tridentate ligand .

Action Environment

It’s known that the compound exhibits photoluminescence properties, which could potentially be influenced by environmental factors .

生化分析

Biochemical Properties

1-Benzoyl-3-(2-pyridyl)-2-thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including copper(II) chloride, leading to oxidative cyclization and coordinate polymerization . These interactions are crucial as they can influence the activity and function of the enzymes, thereby affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of 1-Benzoyl-3-(2-pyridyl)-2-thiourea on various types of cells and cellular processes are profound. This compound has been observed to exhibit antimicrobial activity, which suggests its potential use in combating bacterial and fungal infections . Additionally, 1-Benzoyl-3-(2-pyridyl)-2-thiourea can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and viability.

Molecular Mechanism

At the molecular level, 1-Benzoyl-3-(2-pyridyl)-2-thiourea exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form hydrogen bonds and coordinate bonds with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular processes, highlighting the compound’s potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzoyl-3-(2-pyridyl)-2-thiourea have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of 1-Benzoyl-3-(2-pyridyl)-2-thiourea vary with different dosages in animal models. Studies have indicated that while low doses of the compound can exhibit beneficial effects, higher doses may lead to toxic or adverse effects . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

1-Benzoyl-3-(2-pyridyl)-2-thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with copper(II) chloride, for instance, highlight its role in oxidative cyclization and polymerization processes . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-Benzoyl-3-(2-pyridyl)-2-thiourea within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

1-Benzoyl-3-(2-pyridyl)-2-thiourea exhibits specific subcellular localization patterns, which can influence its activity and function. The compound’s structure allows it to be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . These targeting signals and post-translational modifications are essential for understanding the compound’s mode of action and optimizing its use in therapeutic applications.

属性

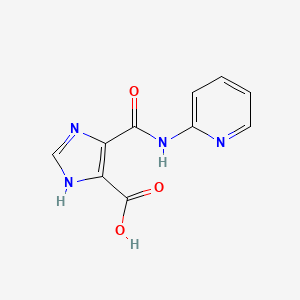

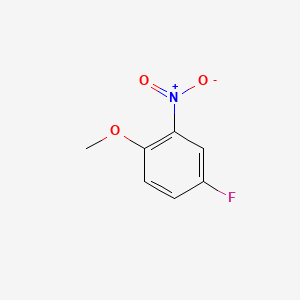

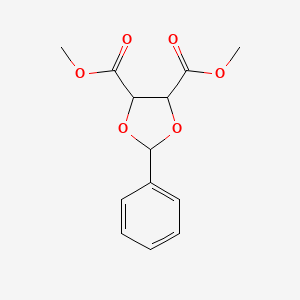

IUPAC Name |

N-(pyridin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBLAGJAUXZQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197725 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4921-86-2 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4921-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-N'-(2-PYRIDINYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XTE4E1837 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-benzoyl-3-(2-pyridyl)-2-thiourea interact with copper(II) and what are the downstream analytical implications?

A1: 1-Benzoyl-3-(2-pyridyl)-2-thiourea acts as a chelating agent, forming a colored complex with copper(II) ions in solution []. This complexation reaction is the basis for the spectrophotometric determination of copper(II). The intensity of the color produced is directly proportional to the concentration of copper(II) ions present in the sample. By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, the concentration of copper(II) can be accurately determined.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。